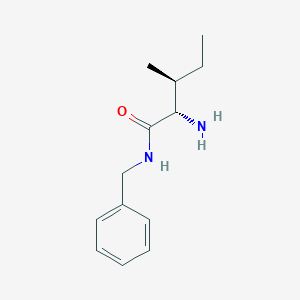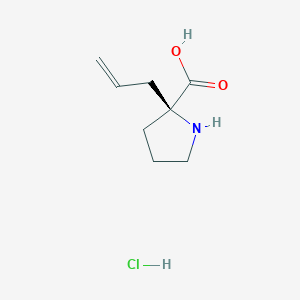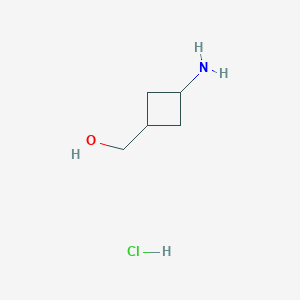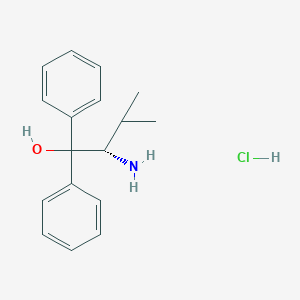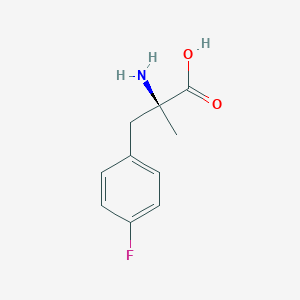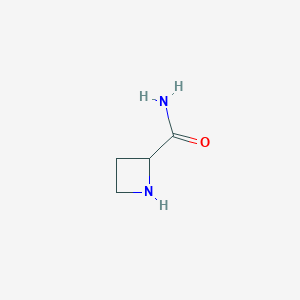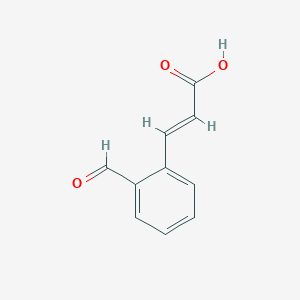
2-Formylcinnamic acid
Overview
Description
2-Formylcinnamic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of cinnamic acid, characterized by the presence of a formyl group (-CHO) attached to the second carbon of the cinnamic acid backbone. This compound is known for its light tan solid form and has a melting point of 57-59°C . It is soluble in solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylcinnamic acid can be synthesized through various methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base, typically sodium or potassium salts of the corresponding carboxylic acids . Another method involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as the solvent, at reflux temperatures of 180-190°C for 8-12 hours .
Industrial Production Methods: Industrial production of this compound often employs large-scale Perkin reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product, with careful control of temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 2-Carboxycinnamic acid.
Reduction: 2-Hydroxycinnamic acid.
Substitution: Various substituted cinnamic acids depending on the substituent introduced.
Scientific Research Applications
2-Formylcinnamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Formylcinnamic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition or activation of specific biological pathways, depending on the target molecule . Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Formylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
4-Formylcinnamic acid: Has the formyl group attached to the fourth carbon, leading to different reactivity and biological activity.
2-Hydroxycinnamic acid: Contains a hydroxyl group instead of a formyl group, affecting its solubility and reactivity.
Uniqueness: The presence of the formyl group at the second carbon position in this compound imparts unique reactivity and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-formylcinnamic acid formed in the atmosphere?
A1: this compound is formed as a secondary product during the atmospheric degradation of naphthalene. [, ] This process is initiated by the reaction of naphthalene with hydroxyl radicals (OH) in the presence of sunlight. While the exact mechanism is complex and involves multiple intermediate species, research suggests that 2-formylcinnamaldehyde, a primary product of naphthalene oxidation, further reacts to form this compound. []
Q2: How does the gas/particle partitioning of this compound differ from its precursor, 2-formylcinnamaldehyde, and what implications might this have?
A2: Research using smog chamber experiments and denuder sampling techniques has shown that while 2-formylcinnamaldehyde partitions roughly equally between the gas phase and particulate matter, this compound is found almost exclusively in the particle phase. [] This difference in partitioning behavior suggests that this compound, once formed, is more likely to contribute to the growth of atmospheric aerosols. This partitioning behavior can impact the atmospheric lifetime of the compound, its transport patterns, and its potential to influence air quality and climate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


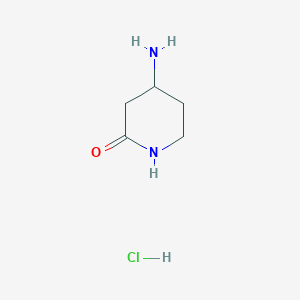


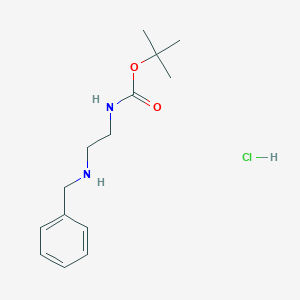

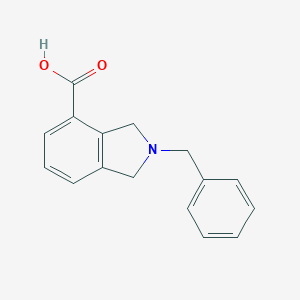

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)
